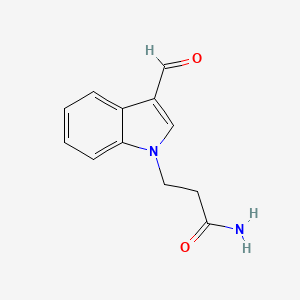

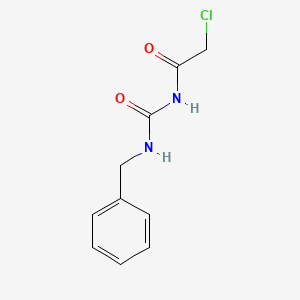

![molecular formula C11H16BrN B1331904 N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine CAS No. 347406-07-9](/img/structure/B1331904.png)

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine is a chemical compound that is structurally related to various amines which have been studied for their potential biological activities and synthetic applications. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine.

Synthesis Analysis

The synthesis of related amines often involves the formation of Schiff bases, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, which was synthesized by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde . Similarly, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives involved brominated aryl amines, which suggests that the bromophenyl group in N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine could be involved in similar synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as elemental analysis, EI-MS, TG/DTG, UV-visible, FT-IR, 1H, and 13C-NMR spectral analysis . These methods would likely be applicable in analyzing the molecular structure of N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, providing detailed information about its chemical environment and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of amines can be complex. For instance, the indirect anodic oxidation of amines mediated by brominated aryl amines can lead to the formation of Schiff bases . This suggests that N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine could potentially undergo similar oxidation reactions to form Schiff base products under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their functional groups and molecular structure. While the specific properties of N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine are not detailed in the provided papers, related compounds have been investigated for their biological activities, such as trypanocidal activity against Trypanosoma cruzi, and their ability to inhibit the growth of Escherichia coli . These activities suggest that the compound may also exhibit interesting biological properties that could be explored further.

科学的研究の応用

Synthesis and Analysis

Synthesis from Allylbenzene : N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine can be synthesized from allylbenzene. This process involves the treatment of allylbenzene with HBr, yielding 1-phenyl-2-bromopropane as a major product, among other compounds. Further amination of the crude bromination product with methylamine results in the formation of methamphetamine and other amines characteristic of this synthetic method, including N-methyl-1-phenyl-1-propanamine (Noggle, Clark, & Deruiter, 1995).

Spectral Analysis and Molecular Structure : The molecular structure and spectral analysis of related compounds have been extensively studied. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been synthesized and characterized using X-ray diffraction and spectroscopic methods. This type of analysis is crucial for understanding the physical and chemical properties of these compounds (Tamer et al., 2016).

Chemical Reactions and Interactions

Photochemical Reactions : The compound's derivatives have been studied for their photochemical reactions. For example, the photochemical behavior of exciplexes of trans-styrylphenanthrenes and amines, including the effect of bromopropane, has been investigated to understand the photophysical and photochemical behavior of these systems (Aloisi & Elisei, 1990).

Reductive Amination : The compound has relevance in the synthesis of N-methyl- and N-alkylamines through reductive amination. This process is vital for the production of various amines, amino acid derivatives, and existing drug molecules, showcasing its application in synthesizing biologically active compounds (Senthamarai et al., 2018).

Applications in Organic Chemistry

Synthesis of Schiff Base Compounds : The compound is utilized in the synthesis of Schiff base compounds containing various donor atoms, which have applications in corrosion inhibition and other areas of organic chemistry (Leçe, Emregül, & Atakol, 2008).

Role in N-Demethylation Reactions : It plays a role in the study of N-demethylation of tertiary amines, highlighting its significance in understanding enzymatic reactions and metabolic pathways (Abdel-Monem, 1975).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUAQYXVDICRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359469 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine | |

CAS RN |

347406-07-9 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

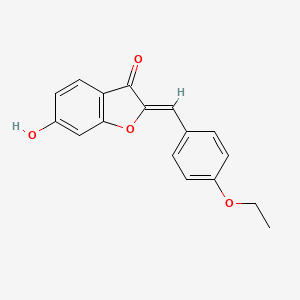

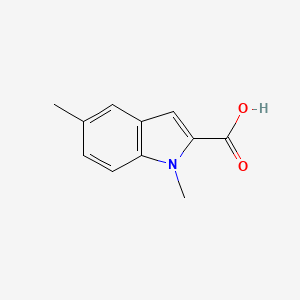

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

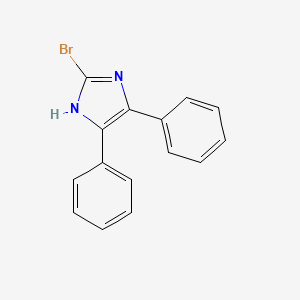

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

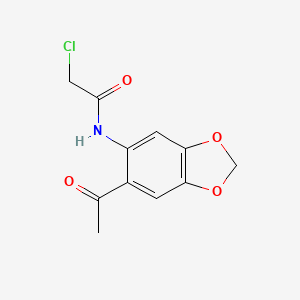

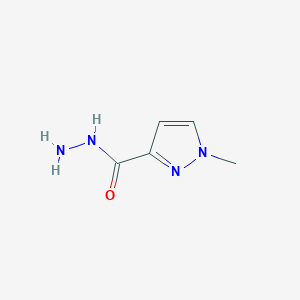

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)